

# Samatasvir: A Technical Overview of its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Samatasvir**, also known as IDX-719, is a potent and selective inhibitor of the Hepatitis C Virus (HCV) non-structural protein 5A (NS5A).[1][2] This document provides an in-depth technical guide on the chemical structure, physicochemical properties, pharmacokinetics, and mechanism of action of **Samatasvir**. It is intended for an audience of researchers, scientists, and professionals involved in drug development. **Samatasvir** has demonstrated significant antiviral activity against multiple HCV genotypes in clinical trials.[2]

# **Chemical Structure and Physicochemical Properties**

**Samatasvir** is a complex organic molecule with the systematic IUPAC name N-((1R)-2-((2S)-2-(5-(4-(6-(2-((2S)-1-((2S)-2-((methoxycarbonyl)amino)-3-methylbutanoyl)pyrrolidin-2-yl)-3H-benzimidazol-5-yl)thieno[3,2-b]thiophen-3-yl)phenyl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-2-oxo-1-phenylethyl)carbamate.[1] Its chemical and physicochemical properties are summarized in the tables below.

## **Table 1: Chemical Identifiers of Samatasvir**



| Identifier        | Value                                                                                                                                                                                                                            |
|-------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| IUPAC Name        | N-((1R)-2-((2S)-2-(5-(4-(6-(2-((2S)-1-((2S)-2-((methoxycarbonyl)amino)-3-methylbutanoyl)pyrrolidin-2-yl)-3H-benzimidazol-5-yl)thieno[3,2-b]thiophen-3-yl)phenyl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-2-oxo-1-phenylethyl)carbamate |
| CAS Number        | 1312547-19-5                                                                                                                                                                                                                     |
| Molecular Formula | C47H48N8O6S2                                                                                                                                                                                                                     |
| SMILES            | CC(C)INVALID-LINK<br>NC(=O)OC">C@@HNC(=O)OC                                                                                                                                                                                      |

**Table 2: Physicochemical Properties of Samatasvir** 

| Property         | Value -                                                                                                            | Source  |
|------------------|--------------------------------------------------------------------------------------------------------------------|---------|
| Molecular Weight | 885.07 g/mol                                                                                                       | [1]     |
| XLogP3           | 7.6                                                                                                                | PubChem |
| Solubility       | Soluble in DMSO. In a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, solubility is ≥ 2.5 mg/mL. | [3][4]  |
| рКа              | Data not publicly available                                                                                        |         |

# **Pharmacokinetic Properties**

**Samatasvir** is administered orally and exhibits a pharmacokinetic profile that supports once-daily dosing.[2]

## **Table 3: Pharmacokinetic Parameters of Samatasvir**



| Parameter                                | Value                                                                                                 | Species |
|------------------------------------------|-------------------------------------------------------------------------------------------------------|---------|
| Administration Route                     | Oral                                                                                                  | Human   |
| Time to Peak Plasma Concentration (Tmax) | 3-4 hours                                                                                             | Human   |
| Plasma Half-life (t1/2)                  | Approximately 20 hours                                                                                | Human   |
| Absorption                               | Readily absorbed after oral administration.                                                           | Human   |
| Distribution                             | Data on protein binding and volume of distribution are not detailed in publicly available literature. |         |
| Metabolism                               | Specific metabolic pathways have not been detailed in the reviewed literature.                        | _       |
| Excretion                                | The primary routes of excretion have not been detailed in the reviewed literature.                    |         |

## **Mechanism of Action**

**Samatasvir** is a direct-acting antiviral agent that targets the HCV NS5A protein.[1][2] NS5A is a crucial, multifunctional protein in the HCV replication cycle, though it does not have any known enzymatic activity.[5] It is involved in both viral RNA replication and the assembly of new virus particles.[6] By binding to NS5A, **Samatasvir** disrupts the function of the replication complex, thereby inhibiting viral replication.[2]





Click to download full resolution via product page

Caption: Mechanism of action of **Samatasvir** in the HCV replication cycle.

# **In Vitro Efficacy**

**Samatasvir** has demonstrated potent antiviral activity against a broad range of HCV genotypes in in vitro replicon assays.[7]

# Table 4: In Vitro Efficacy of Samatasvir against HCV Genotypes



| HCV Genotype | EC50 (pM) |
|--------------|-----------|
| Genotype 1a  | 4.1 - 6.2 |
| Genotype 1b  | 2.4       |
| Genotype 2a  | 21 - 24   |
| Genotype 3a  | 17 - 23   |
| Genotype 4a  | 2 - 6     |
| Genotype 5a  | 18        |

Data sourced from Bilello et al., 2014.[7]

# Experimental Protocols HCV Replicon Assay (General Protocol)

The in vitro antiviral activity of **Samatasvir** is typically evaluated using a stable HCV replicon cell-based assay. This assay measures the ability of a compound to inhibit HCV RNA replication within human hepatoma cells. A general protocol for a luciferase-based HCV genotype 1b replicon assay is outlined below.

#### 1. Cell Culture and Reagents:

- Huh-7 cells harboring a stable HCV genotype 1b subgenomic replicon containing a luciferase reporter gene are used.
- Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, penicillin-streptomycin, and G418 to maintain selection for the replicon.

#### 2. Assay Procedure:

- Replicon cells are seeded into 96-well or 384-well plates at a predetermined density.
- **Samatasvir** is serially diluted in DMSO and then further diluted in cell culture medium before being added to the cells. A range of concentrations is tested to determine the dose-response







relationship.

- Control wells include cells treated with vehicle (DMSO) only (negative control) and cells treated with a known HCV inhibitor (positive control).
- The plates are incubated for a period of 48 to 72 hours at 37°C in a humidified incubator with 5% CO2.

#### 3. Data Analysis:

- After the incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer. The luminescence signal is proportional to the level of HCV RNA replication.
- Cell viability is also assessed in parallel using a cytotoxicity assay (e.g., MTS or CellTiter-Glo) to ensure that the observed reduction in luciferase signal is due to specific antiviral activity and not cellular toxicity.
- The 50% effective concentration (EC50), which is the concentration of the drug that inhibits 50% of viral replication, is calculated by fitting the dose-response data to a four-parameter logistic curve.





Click to download full resolution via product page

Caption: General workflow for an HCV replicon assay to determine antiviral efficacy.

## Synthesis of Samatasvir



A detailed, step-by-step experimental protocol for the total synthesis of **Samatasvir** is not readily available in the public domain. The synthesis is complex, involving multiple steps to construct the intricate heterocyclic core and append the various side chains with the correct stereochemistry. The synthesis would likely involve standard organic chemistry transformations such as cross-coupling reactions, amide bond formations, and protecting group manipulations.

## Conclusion

**Samatasvir** is a highly potent, orally bioavailable inhibitor of the HCV NS5A protein with a pangenotypic profile. Its chemical structure and favorable pharmacokinetic properties make it a significant compound in the context of direct-acting antiviral therapies for Hepatitis C. The data presented in this technical guide, including its chemical identifiers, physicochemical properties, pharmacokinetic parameters, and in vitro efficacy, provide a comprehensive overview for researchers and drug development professionals. Further investigation into its detailed metabolic pathways and the public availability of its complete synthesis protocol would be beneficial for the scientific community.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Samatasvir Wikipedia [en.wikipedia.org]
- 2. A randomized, double-blind, multiple-dose study of the pan-genotypic NS5A inhibitor samatasvir in patients infected with hepatitis C virus genotype 1, 2, 3 or 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Buy Samatasvir | 1312547-19-5 | >98% [smolecule.com]
- 5. Hepatitis C virus nonstructural protein 5A Wikipedia [en.wikipedia.org]
- 6. HCV NS5A: A Multifunctional Regulator of Cellular Pathways and Virus Replication -Hepatitis C Viruses - NCBI Bookshelf [ncbi.nlm.nih.gov]



- 7. In vitro activity and resistance profile of samatasvir, a novel NS5A replication inhibitor of hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Samatasvir: A Technical Overview of its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610673#chemical-structure-and-properties-of-samatasvir]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com